molecular formula C7H6ClF3N2 B187074 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 157590-59-5

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B187074
M. Wt: 210.58 g/mol
InChI Key: BUSGYQISMPLVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6ClF3N2 . It is a white or gray to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” can be represented by the InChI code: 1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 . The compound has a molecular weight of 210.58 g/mol .


Physical And Chemical Properties Analysis

“4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine” is a solid at room temperature . It has a molecular weight of 210.58 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

  • Agrochemicals and Pharmaceuticals

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
    • Methods : The synthesis and applications of TFMP derivatives involve various methods, including cyclocondensation reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Fluorinated Organic Chemicals

    • Field : Organic Chemistry .
    • Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
    • Methods : The synthesis of these compounds involves various methods, including the use of trifluoromethyl-containing building blocks .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSGYQISMPLVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378498
Record name 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

157590-59-5
Record name 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,5-diaminobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3-amino-6-chloro-4-nitrobenzotrifluoride (300 mg, 1.25 mmol) in ethanol (5 mL) was added SnCl2 ·2 H2O (1.40 g, 6.20 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath, 90° C.) for 1 h and the solution was cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried over Mg2SO4 and evaporated to give 185 mg (71%) of 3,4-diamino-6-chlorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ3.404 (s, 2H); 3.717 (s, 2H); 6.754 (s, 1H); 6.974 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3-amino-6-chloro-4-nitrobenzotrifluoride (300 mg, 1.25 mmol) in ethanol (5 mL) was added SnCl2.2 H2O (1.40 g, 6.20 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath, 90° C.) for 1 h and the solution was cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried over Mg2SO4 and evaporated to give 185 mg (71%) of 3,4-diamino-6-chlorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ 3.404 (s, 2H); 3.717 (s, 2H); 6.754 (s, 1H); 6.974 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-chloro-2-nitro-4-(trifluoromethyl)phenylamine (2 g, 8.3 mmol, Oakwood) in EtOAc (26 mL) and EtOH (13 mL) was added tin (II) chloride dihydrate (13.1 g, 45 mmol, Aldrich). The reaction mixture was stirred at 70° C. for 1 h. The light-yellow reaction solution was poured to crushed ice (50 mL) and carefully neutralized using saturated aqueous solution of NaHCO3. The resulting suspension was extracted with EtOAc (3×60 mL). The combined organic extracts were dried over MgSO4, filtered and the filtrate evaporatedcon in vacuo to give the title compound as white solid, which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 211.4 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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